molecular formula C14H18O4 B1298432 (S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid CAS No. 53174-06-4

(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

Cat. No. B1298432
CAS RN: 53174-06-4
M. Wt: 250.29 g/mol
InChI Key: GLEVLJDDWXEYCO-AWEZNQCLSA-N
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Description

“(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid” is a derivative of chroman, which is a chemical compound consisting of a phenyl group (a ring of six carbon atoms) attached to a heterocyclic ring of one oxygen and five carbon atoms . The “S-” in the name indicates the stereochemistry of the molecule, specifically the configuration of the chiral center. The “6-Hydroxy” and “2-carboxylic acid” parts of the name indicate the presence of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, respectively, on the chroman ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chroman ring, with the hydroxyl and carboxylic acid groups attached at the 6 and 2 positions, respectively. The “S-” configuration would affect the 3-dimensional structure of the molecule .


Chemical Reactions Analysis

The presence of the hydroxyl and carboxylic acid groups would make this compound capable of undergoing a variety of chemical reactions. For example, the hydroxyl group could participate in condensation or substitution reactions, while the carboxylic acid group could undergo reactions such as esterification or decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and carboxylic acid groups would likely make this compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Synthesis and Biomedical Applications

(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, also known as Trolox, has been synthesized and spin-labeled for applications in biomedical research. The resultant compounds exhibit antioxidant potential and are promising for magnetic-resonance imaging (MRI) studies (Yushkova et al., 2013).

Antioxidant Activity

A study found that a model compound for α-tocopherol, closely related to (S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, was oxidized by a xanthine-xanthine oxidase system, indicating its antioxidant properties (Nishikimi & Machlin, 1975).

Applications in Liquid Crystals

Chiral 2-methylchroman-2-carboxylic acid derivatives, including (S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, were synthesized for use as chiral dopants in nematic liquid crystals. This research contributes to the development of advanced materials for display technologies (Shitara et al., 2000).

Stability and Efficacy as an Antioxidant

The stability and antioxidant activity of (S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid have been extensively studied. It shows higher antioxidant activity compared to several other antioxidants and remains stable for extended periods under various conditions (Cort et al., 1975).

Electrochemical Oxidation Studies

Electrochemical oxidation of Trolox in aqueous solutions has been investigated, providing insights into its chemical behavior and potential applications in various biochemical processes (Malyszko & Mechanik, 2004).

Safety and Hazards

As with any chemical compound, handling “(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid” would require appropriate safety precautions. These might include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The study and application of compounds like “(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid” could have many potential future directions. For example, researchers might investigate the compound’s biological activity, explore its potential uses in medicine or industry, or study its behavior in the environment .

properties

IUPAC Name

(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEVLJDDWXEYCO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

CAS RN

53174-06-4
Record name 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053174064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-CARBOXYLIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O763YB84E3
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 2
(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 3
(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 4
(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 5
(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 6
(S)-(-)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

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